molecular formula C10H13N4O8P B3024143 Polyinosinic acid CAS No. 30918-54-8

Polyinosinic acid

Número de catálogo B3024143
Número CAS: 30918-54-8
Peso molecular: 348.21
Clave InChI: GRSZFWQUAKGDAV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Polyinosinic acid is a segment of RNA composed of a polynucleotide chain consisting entirely of inosinic acid residues . It is known to interact with toll-like receptor 3 (TLR3), which is expressed at the endosomal membrane of B-cells, macrophages, and dendritic cells .


Synthesis Analysis

Polyinosinic acid can be synthesized using different generations of PAMAM dendrimer-coated magnetic nanoparticles (DcMNP). Acidic reaction conditions were found to be superior to basic and neutral for binding of Poly (I:C). Higher generations (G7, G6, and G5) of PAMAM DcMNPs were found more suitable as a delivery system for Poly (I:C) .


Molecular Structure Analysis

X-ray-diffraction analysis of oriented, partially crystalline fibres of polyinosinic acid has resulted in a new molecular model. This model consists of four identical polynucleotide chains related to one another by a fourfold rotation axis .


Chemical Reactions Analysis

Polyinosinic acid can be loaded onto different generations of PAMAM dendrimer-coated magnetic nanoparticles (DcMNP). Acidic reaction conditions were found as superior to basic and neutral for binding of Poly (I:C). In addition, having more functional groups at the surface, higher generations (G7, G6, and G5) of PAMAM DcMNPs were found more suitable as a delivery system for Poly (I:C) .


Physical And Chemical Properties Analysis

Polyinosinic acid is a lyophilized powder. The exact melting and boiling points are not available .

Aplicaciones Científicas De Investigación

Therapeutic Oligonucleotides

Oligoinosinic acid plays a crucial role in the development of therapeutic oligonucleotides. These molecules hold immense potential for treating various diseases, including those previously considered undruggable. Recent approvals, such as inclisiran for cholesterol reduction in patients with atherosclerotic cardiovascular disease, highlight the growing significance of this field . Key points include:

Carboxylic Acid Recovery

Ionic liquids (ILs) have gained prominence in carboxylic acid separation processes. Post-fermentation stages significantly impact the success of biotechnological processes, and ILs offer efficient recovery methods . Key points include:

Antiviral Oligosaccharides/Polysaccharides

Research on antiviral oligosaccharides and their derivatives explores the relationship between structure and bioactivity. These natural materials serve as potential vaccine platforms and co-adjuvants due to their binding capabilities . Key points include:

Mecanismo De Acción

Target of Action

Oligoinosinic acid, also known as Polyinosinic acid, is a type of antisense oligonucleotide (ASO) that is designed to bind and modify messenger RNA (mRNA) function . The primary targets of Polyinosinic acid are Toll-like receptor 3 (TLR3) , which is expressed at the endosomal membrane of B-cells, macrophages, and dendritic cells . These receptors play a crucial role in the innate immune system, recognizing foreign substances from microbes and activating immune responses .

Mode of Action

Polyinosinic acid interacts with its targets by mimicking double-stranded RNA (dsRNA), a molecular pattern associated with viral infections . This interaction triggers an immune response, stimulating the production of cytokines and activating immune cells like dendritic cells and natural killer cells . This makes Polyinosinic acid a potent immunostimulant, used to simulate viral infections for research purposes .

Biochemical Pathways

The interaction of Polyinosinic acid with TLR3 triggers several biochemical pathways. One of these involves the activation of Stat1 , leading to the stimulation of CCL2 and MMP13 , which provoke macrophage polarization . Another pathway involves the induction of apoptosis via the AKT-XIAP pathway , as well as macrophage differentiation and T-cell activation via the IFNγ-Stat1-CCL2 signaling pathways .

Pharmacokinetics

The pharmacokinetics of antisense oligonucleotides like Polyinosinic acid is characterized by rapid distribution from plasma to tissue and slow terminal plasma elimination driven by re-distribution from tissue . .

Result of Action

The result of Polyinosinic acid’s action is a robust immune response that can have various effects depending on the context. For instance, in the context of cancer, Polyinosinic acid has been shown to inhibit tumor growth by inducing programmed cell death in tumor cells and activating antitumor immunity .

Action Environment

The action, efficacy, and stability of Polyinosinic acid can be influenced by various environmental factors. For example, the method of delivery can significantly impact its effectiveness. When delivered into the cytoplasm using polyethyleneimine (PEI), Polyinosinic acid can induce programmed cell death in pancreatic ductal adenocarcinoma (PDAC) cells . Furthermore, the presence of other immune modulators can also affect the action of Polyinosinic acid. For instance, co-injection with a STING agonist has been shown to enhance its antitumor efficacy .

Propiedades

IUPAC Name

[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N4O8P/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSZFWQUAKGDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N4O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10859884
Record name 9-(5-O-Phosphonopentofuranosyl)-1,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oligoinosinic acid

CAS RN

30918-54-8
Record name Polyinosinic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120952
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Polyinosinic acid
Reactant of Route 2
Polyinosinic acid
Reactant of Route 3
Reactant of Route 3
Polyinosinic acid
Reactant of Route 4
Polyinosinic acid
Reactant of Route 5
Reactant of Route 5
Polyinosinic acid
Reactant of Route 6
Polyinosinic acid

Q & A

Q1: How does Polyinosinic:polycytidylic acid exert its antiviral effects?

A1: Polyinosinic:polycytidylic acid acts as a potent inducer of interferon, specifically interferon-alpha and interferon-beta. [] These interferons play crucial roles in the innate immune response against viral infections. []

Q2: What are the downstream effects of interferon induction by Polyinosinic:polycytidylic acid?

A2: Interferon induction by Polyinosinic:polycytidylic acid triggers a cascade of antiviral responses, including the activation of antiviral genes, inhibition of viral replication, and modulation of immune cell activity. []

Q3: Can Polyinosinic:polycytidylic acid influence adaptive immunity?

A3: Yes, research suggests that Polyinosinic:polycytidylic acid can promote T helper type 1 (Th1) immune responses, which are crucial for cellular immunity against intracellular pathogens and viruses. []

Q4: Does Polyinosinic:polycytidylic acid directly target viruses?

A4: While Polyinosinic:polycytidylic acid is known for its interferon-inducing activity, some studies have shown that certain modified forms, like Poly(1-methyl-6-thioinosinic acid), can directly inhibit viral enzymes like reverse transcriptase. []

Q5: What is the molecular formula and weight of Polyinosinic acid?

A5: As a polymer, Polyinosinic acid does not have a defined molecular formula or weight. Its properties depend on the chain length and polymerization degree, which can vary.

Q6: Are there any spectroscopic techniques used to characterize Polyinosinic acid structure?

A6: Yes, researchers have employed various spectroscopic techniques, including circular dichroism, Raman, and infrared spectroscopy, to study the structure and conformation of Polyinosinic acid in solution. [, , ]

Q7: What is known about the stability of Polyinosinic:polycytidylic acid?

A7: Polyinosinic:polycytidylic acid can be susceptible to degradation. One study highlights a method for preparing a lyophilized powder injection to improve its stability and shelf life. []

Q8: Are there any strategies to enhance the stability of Polyinosinic:polycytidylic acid formulations?

A8: Complexing Polyinosinic:polycytidylic acid with Poly-l-lysine and carboxymethylcellulose has been shown to increase its stability and biological activity. []

Q9: How is Polyinosinic:polycytidylic acid cleared from the body?

A9: Research suggests that intravenously administered Polyinosinic:polycytidylic acid is rapidly cleared from the circulation, primarily by the liver. [, ]

Q10: What is the role of scavenger receptors in the clearance of phosphorothioate antisense oligodeoxynucleotides?

A10: Studies indicate that scavenger receptors on liver endothelial cells play a major role in clearing phosphorothioate antisense oligodeoxynucleotides from circulation. []

Q11: What types of in vitro models are used to study the effects of Polyinosinic:polycytidylic acid?

A11: Researchers have used various in vitro models, including cultured human and mouse cells, to study the effects of Polyinosinic:polycytidylic acid on immune responses, viral inhibition, and cell signaling pathways. [, , , , , , ]

Q12: Are there any animal models used to investigate the therapeutic potential of Polyinosinic:polycytidylic acid?

A12: Yes, studies have employed animal models, such as mice and hamsters, to evaluate the efficacy of Polyinosinic:polycytidylic acid against viral infections like encephalomyocarditis virus and vesicular stomatitis virus. [, ]

Q13: What is the role of Polyinosinic:polycytidylic acid in experimental allergic encephalomyelitis (EAE) models?

A13: Interestingly, studies on EAE in rats showed that Polyinosinic:polycytidylic acid could both enhance and suppress disease development depending on the timing and method of administration, highlighting its complex immunomodulatory effects. []

Q14: What are the potential long-term effects of Polyinosinic:polycytidylic acid?

A14: While Polyinosinic:polycytidylic acid shows promise as an immunomodulator and antiviral agent, further research is necessary to fully understand its long-term safety profile.

Q15: Can Polyinosinic:polycytidylic acid be targeted to specific cells or tissues?

A15: Research is exploring ways to improve drug delivery of Polyinosinic:polycytidylic acid. For instance, one study investigated the use of liposomes coupled with mannose 6-phosphate modified human serum albumin to target hepatic stellate cells in the liver. []

Q16: Can Polyinosinic:polycytidylic acid induce an immune response itself?

A16: Yes, as a double-stranded RNA analog, Polyinosinic:polycytidylic acid can activate innate immune receptors like Toll-like receptor 3 (TLR3), potentially leading to inflammatory responses. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.